2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes azo, sulfonyl, and phenyl groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of aniline derivatives followed by coupling with a suitable phenol derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the required purity, production volume, and cost-effectiveness. Industrial synthesis often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or azo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
Scientific Research Applications
2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components. Additionally, the sulfonyl group can participate in various biochemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide
- Disodium [μ- [ [7,7’-iminobis [4-hydroxy-3- [ [2-hydroxy-5- (N-methylsulphamoyl)phenyl]azo]naphthalene-2-sulphonato]] (6-)]]dicuprate (2-)
- Tetrasodium 4-amino-5-hydroxy-3,6-bis [ [4- [ [2- (sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
Uniqueness
What sets 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
21811-94-9 |
---|---|
Molecular Formula |
C17H18N4O5S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24) |
InChI Key |
JDADFXDXAQJCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.